Methyl 3-hydroxy-4-methylbenzoate chemical properties
Methyl 3-hydroxy-4-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-4-methylbenzoate
Core Identification and Structure
Methyl 3-hydroxy-4-methylbenzoate is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its structure, featuring a benzene ring substituted with hydroxyl, methyl, and methyl ester groups, provides multiple reaction sites, making it a versatile building block in organic chemistry. The primary identifiers for this compound are cataloged as CAS Number 3556-86-3 and molecular formula C9H10O3.[1][2]
Physicochemical Properties
Methyl 3-hydroxy-4-methylbenzoate is typically a colorless to light yellow solid at room temperature, a characteristic corroborated by its melting point.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and ether.[1] These properties are critical for selecting appropriate solvent systems for reactions and purification processes.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [1][2] |
| Molar Mass | 166.17 g/mol | [1][3] |
| Melting Point | 119.0 - 120.5 °C | [1] |
| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [1] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water, acetone, chloroform. | [1] |
Spectroscopic Profile
While comprehensive, experimentally verified spectral data for methyl 3-hydroxy-4-methylbenzoate is not widely available in public repositories, its structure allows for a reliable prediction of its spectroscopic features. The following analysis is based on established principles of spectroscopy and data from structurally related compounds, such as its parent acid, 3-hydroxy-4-methylbenzoic acid.[4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the ester methyl protons (-OCH₃) around 3.8-3.9 ppm, a singlet for the aromatic methyl protons (-CH₃) around 2.2-2.3 ppm, and a singlet for the phenolic hydroxyl proton (-OH) with a variable chemical shift depending on solvent and concentration. The three aromatic protons should appear as distinct signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns dictated by their coupling constants.
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¹³C NMR: The carbon NMR would reveal nine distinct carbon signals. The ester carbonyl carbon would be the most downfield signal (around 167 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among them. The ester methyl and aromatic methyl carbons would have characteristic upfield shifts (approx. 52 ppm and 20 ppm, respectively).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl (O-H) stretch around 3300-3500 cm⁻¹. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch would be prominent around 1680-1710 cm⁻¹. Additional key signals would include C-O stretching vibrations (1200-1300 cm⁻¹) and aromatic C-H stretching (around 3000-3100 cm⁻¹).
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Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 135, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z = 107.
Synthesis and Reactivity
Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing methyl 3-hydroxy-4-methylbenzoate is the Fischer esterification of its parent carboxylic acid, 3-hydroxy-4-methylbenzoic acid.[1] This acid-catalyzed reaction with methanol is a classic, equilibrium-driven process.
Expertise & Rationale:
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Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
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Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied by using a large excess of one of the reactants. Methanol is typically used in excess as it is inexpensive and can also serve as the reaction solvent.
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Workup: The post-reaction workup involves neutralization with a weak base like sodium bicarbonate (NaHCO₃). This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt, simplifying the purification of the final ester product.
Step-by-Step Methodology:
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Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).
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Reagents: Add an excess of methanol (e.g., 10-20 eq), ensuring the starting material is fully dissolved.
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Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution while stirring.
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Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
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Washing: Combine the organic layers and wash with brine to remove residual water.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure methyl 3-hydroxy-4-methylbenzoate.
Core Reactivity
The functionality of methyl 3-hydroxy-4-methylbenzoate makes it a versatile substrate for further chemical modification.
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Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (O-alkylation) to produce ether derivatives. This site can also be acylated to form esters.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The ester group is a meta-director. The combined directing effects make positions 2 and 6 (ortho to the hydroxyl group) the most likely sites for substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.
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Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Development
Methyl 3-hydroxy-4-methylbenzoate is primarily utilized as a chemical intermediate.[1] In the pharmaceutical industry, its structural motif is a component of more complex active pharmaceutical ingredients (APIs). The presence of three distinct functional groups that can be selectively modified makes it an ideal starting material or building block for constructing drug candidates.[1] For example, related structures like methyl 3-hydroxy-4-methoxybenzoate are used in the synthesis of targeted cancer therapies like Gefitinib, highlighting the importance of this chemical scaffold in medicinal chemistry.[5] In the fragrance industry, it can be used as a precursor to synthesize aromatic compounds with specific scent profiles.[1]
Safety and Handling
While generally considered a low-toxicity compound, standard laboratory safety protocols must be followed during its handling.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] Minimize dust generation and inhalation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of ignition and strong oxidizing agents.[1]
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
For comprehensive hazard information, including GHS classifications and first-aid measures, always consult the supplier-specific Safety Data Sheet (SDS) before use.
References
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Methyl 3-hydroxy-4-methylbenzoate - ChemBK. (2024). ChemBK.com. [Link]
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Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. National Center for Biotechnology Information. [Link]
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Methyl 3-hydroxy-4-methylbenzoate | C9H10O3 | CID 354091 - PubChem. National Center for Biotechnology Information. [Link]
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Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem. National Center for Biotechnology Information. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2011). MDPI. [Link]
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Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. PrepChem.com. [Link]
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- 2. Methyl 3-hydroxy-4-methylbenzoate | C9H10O3 | CID 354091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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